



Application Notes: A Protocol for siRNA-Mediated Knockdown of c-FLIP Expression

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Compound of Interest		
Compound Name:	FliP protein	
Cat. No.:	B1174663	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular FLICE-like inhibitory protein (c-FLIP) is a critical anti-apoptotic regulator that plays a pivotal role in controlling programmed cell death.[1] It is structurally similar to caspase-8 but lacks proteolytic activity.[2] c-FLIP exists in several splice variants, primarily the long form (c-FLIPL) and two short forms (c-FLIPS and c-FLIPR).[3] These isoforms are key components of the extrinsic apoptosis pathway, where they are recruited to the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, c-FLIP interacts with the adaptor protein FADD and procaspase-8, effectively preventing the activation of the caspase cascade and subsequent apoptosis.[1][5]

Upregulation of c-FLIP has been observed in numerous cancer types and is a significant factor in resistance to therapies such as TNF-related apoptosis-inducing ligand (TRAIL) and various chemotherapeutic agents.[1][6] Consequently, silencing c-FLIP expression has been shown to restore apoptotic sensitivity in tumor cells, making it an important therapeutic target.[1][7] Small interfering RNA (siRNA) is a powerful and specific tool for post-transcriptionally silencing gene expression, enabling the study of c-FLIP's function and the development of strategies to overcome drug resistance.[8][9]

These application notes provide a detailed protocol for the effective knockdown of c-FLIP expression in mammalian cells using siRNA, from experimental design to validation of results.



Signaling Pathway: The Role of c-FLIP in Extrinsic Apoptosis

The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., TRAIL, FasL) to their corresponding death receptors on the cell surface.[2] This binding event triggers receptor oligomerization and the recruitment of the adaptor protein FADD and procaspase-8, forming the DISC.[10] c-FLIP is also recruited to the DISC, where it heterodimerizes with procaspase-8, inhibiting its full activation and blocking the downstream signaling cascade that leads to apoptosis.[3][5] Knockdown of c-FLIP removes this inhibitory block, allowing for caspase-8 activation and cell death.[8]

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